Cas no 2803757-25-5 (N-Carboxy-N-methyl-L-leucine 1,1-dimethylethyl ester)

N-Carboxy-N-methyl-L-leucine 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- N-Carboxy-N-methyl-L-leucine 1,1-dimethylethyl ester
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- インチ: 1S/C12H23NO4/c1-8(2)7-9(13(6)11(15)16)10(14)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,15,16)/t9-/m0/s1
- InChIKey: VVGSBRADPITULG-VIFPVBQESA-N
- ほほえんだ: C(OC(C)(C)C)(=O)[C@H](CC(C)C)N(C(O)=O)C
じっけんとくせい
- 密度みつど: 1.053±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 331.3±44.0 °C(Predicted)
- 酸性度係数(pKa): -1.80±0.12(Predicted)
N-Carboxy-N-methyl-L-leucine 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37419793-0.05g |
[(2S)-1-(tert-butoxy)-4-methyl-1-oxopentan-2-yl](methyl)carbamic acid |
2803757-25-5 | 95.0% | 0.05g |
$839.0 | 2025-03-16 | |
Enamine | EN300-37419793-0.1g |
[(2S)-1-(tert-butoxy)-4-methyl-1-oxopentan-2-yl](methyl)carbamic acid |
2803757-25-5 | 95.0% | 0.1g |
$879.0 | 2025-03-16 | |
Enamine | EN300-37419793-1.0g |
[(2S)-1-(tert-butoxy)-4-methyl-1-oxopentan-2-yl](methyl)carbamic acid |
2803757-25-5 | 95.0% | 1.0g |
$999.0 | 2025-03-16 | |
Enamine | EN300-37419793-0.5g |
[(2S)-1-(tert-butoxy)-4-methyl-1-oxopentan-2-yl](methyl)carbamic acid |
2803757-25-5 | 95.0% | 0.5g |
$959.0 | 2025-03-16 | |
Enamine | EN300-37419793-10.0g |
[(2S)-1-(tert-butoxy)-4-methyl-1-oxopentan-2-yl](methyl)carbamic acid |
2803757-25-5 | 95.0% | 10.0g |
$4299.0 | 2025-03-16 | |
Enamine | EN300-37419793-5.0g |
[(2S)-1-(tert-butoxy)-4-methyl-1-oxopentan-2-yl](methyl)carbamic acid |
2803757-25-5 | 95.0% | 5.0g |
$2900.0 | 2025-03-16 | |
Enamine | EN300-37419793-2.5g |
[(2S)-1-(tert-butoxy)-4-methyl-1-oxopentan-2-yl](methyl)carbamic acid |
2803757-25-5 | 95.0% | 2.5g |
$1959.0 | 2025-03-16 | |
Enamine | EN300-37419793-0.25g |
[(2S)-1-(tert-butoxy)-4-methyl-1-oxopentan-2-yl](methyl)carbamic acid |
2803757-25-5 | 95.0% | 0.25g |
$920.0 | 2025-03-16 |
N-Carboxy-N-methyl-L-leucine 1,1-dimethylethyl ester 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
N-Carboxy-N-methyl-L-leucine 1,1-dimethylethyl esterに関する追加情報
Introduction to N-Carboxy-N-methyl-L-leucine 1,1-dimethylethyl ester (CAS No. 2803757-25-5)
N-Carboxy-N-methyl-L-leucine 1,1-dimethylethyl ester, with the chemical formula C₁₁H₂₁NO₄, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, identified by its CAS number 2803757-25-5, is a derivative of L-leucine and has been explored for its potential applications in drug development and synthetic biology.
The molecular structure of N-Carboxy-N-methyl-L-leucine 1,1-dimethylethyl ester incorporates a carboxylic acid group at the N-terminal and a dimethylethyl ester group at the C-terminal. This unique configuration makes it a valuable intermediate in the synthesis of more complex peptides and proteins. The presence of the dimethylethyl group enhances the stability of the compound, making it particularly useful in controlled laboratory environments where precision is paramount.
In recent years, there has been growing interest in the use of this compound for its role in peptide coupling reactions. The ester functionality allows for easy hydrolysis under mild conditions, facilitating the formation of amide bonds which are crucial in the construction of biologically active peptides. Researchers have leveraged this property to develop novel methods for peptide synthesis, improving both efficiency and yield.
One of the most promising applications of N-Carboxy-N-methyl-L-leucine 1,1-dimethylethyl ester is in the field of enzyme inhibition studies. Its structural similarity to natural amino acids makes it an effective substrate for various proteases and peptidases. By studying how this compound interacts with these enzymes, scientists can gain insights into enzyme mechanisms and develop inhibitors that could have therapeutic benefits. For instance, researchers have explored its potential as an inhibitor for matrix metalloproteinases (MMPs), which are implicated in various diseases including cancer and inflammation.
The compound has also been investigated for its role in peptide-based drug delivery systems. The ability to modify its structure allows for the creation of peptidomimetics that can selectively target specific biological pathways. This has opened up new avenues for developing targeted therapies with reduced side effects. Recent studies have shown that derivatives of N-Carboxy-N-methyl-L-leucine 1,1-dimethylethyl ester can be used to create nanoparticles that enhance drug solubility and bioavailability.
Another area where this compound has shown promise is in synthetic organic chemistry. Its unique reactivity profile makes it a valuable building block for constructing more complex molecules. Researchers have utilized it in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to create carbon-carbon bonds essential for drug synthesis. These reactions are critical in pharmaceutical manufacturing as they allow for the precise construction of complex molecular architectures.
The industrial significance of N-Carboxy-N-methyl-L-leucine 1,1-dimethylethyl ester cannot be overstated. Its versatility and stability make it an indispensable tool in both academic research and industrial applications. As synthetic methodologies continue to evolve, this compound is likely to play an even greater role in the development of new drugs and materials.
In conclusion, N-Carboxy-N-methyl-L-leucine 1,1-dimethylethyl ester (CAS No. 2803757-25-5) is a multifaceted compound with a wide range of applications in pharmaceutical research and biotechnology. Its unique structural features and reactivity make it a valuable intermediate in peptide synthesis, enzyme inhibition studies, drug delivery systems, and synthetic organic chemistry. As research progresses, we can expect to see even more innovative uses for this compound, further solidifying its importance in the scientific community.
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